A Comprehensive Technical Guide to H-Asp(Oet)-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to H-Asp(Oet)-OEt.HCl: Physical and Chemical Properties for Researchers and Drug Development Professionals
Introduction: L-Aspartic acid diethyl ester hydrochloride, commonly referred to as H-Asp(Oet)-OEt.HCl, is a derivative of the non-essential amino acid L-aspartic acid.[1][2][3] Its structural modifications, namely the esterification of both carboxylic acid groups, render it a valuable tool in various scientific disciplines, including peptide synthesis, biochemical research, and as a potential intermediate in the development of pharmaceuticals.[1] This technical guide provides an in-depth overview of the physical and chemical properties of H-Asp(Oet)-OEt.HCl, detailed experimental protocols for its characterization, and an exploration of its potential role in relevant biological signaling pathways.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of H-Asp(Oet)-OEt.HCl are summarized in the table below, providing a clear reference for laboratory use and experimental design.
| Property | Value | Reference |
| Chemical Name | Diethyl (2S)-2-aminobutanedioate hydrochloride | [4] |
| Synonyms | H-Asp(OEt)-OEt·HCl, L-Aspartic acid diethyl ester hydrochloride | [1][3] |
| CAS Number | 16115-68-7 | [1] |
| Molecular Formula | C₈H₁₆ClNO₄ | [2] |
| Molecular Weight | 225.67 g/mol | [2] |
| Appearance | White to off-white powder or crystals | |
| Melting Point | 105.0 to 109.0 °C | |
| Solubility | Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone. | [5] |
| Storage Conditions | Keep in a dark place, sealed in dry conditions, at room temperature. |
Experimental Protocols
Synthesis of H-Asp(Oet)-OEt.HCl
A common method for the synthesis of amino acid esters involves the Fischer esterification of the corresponding amino acid. The following is a generalized protocol for the synthesis of H-Asp(Oet)-OEt.HCl from L-aspartic acid.
Materials:
-
L-Aspartic acid
-
Anhydrous ethanol (B145695)
-
Thionyl chloride (SOCl₂) or Hydrogen chloride (HCl) gas
-
Diethyl ether
-
Magnetic stirrer and stirring bar
-
Ice bath
-
Round-bottom flask
-
Reflux condenser
-
Rotary evaporator
Procedure:
-
Suspend L-aspartic acid in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the suspension in an ice bath.
-
Slowly add thionyl chloride dropwise to the cooled suspension. Alternatively, bubble dry hydrogen chloride gas through the suspension. This step should be performed in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitoring by thin-layer chromatography is recommended).
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol and volatile reagents using a rotary evaporator.
-
The crude product can be precipitated by the addition of diethyl ether.
-
Collect the solid product by filtration and wash with cold diethyl ether.
-
Dry the product under vacuum to yield H-Asp(Oet)-OEt.HCl.
Characterization Protocols
This protocol outlines a general method for determining the purity of H-Asp(Oet)-OEt.HCl using reversed-phase HPLC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[6]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.[6]
-
Mobile Phase B: 0.1% TFA in acetonitrile.[6]
-
Gradient Elution: A linear gradient from 5% to 95% Mobile Phase B over a specified time (e.g., 15 minutes), followed by a hold at 95% and re-equilibration at 5%.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 210 nm.[6]
-
Injection Volume: 10 µL.[6]
-
Column Temperature: 30 °C.[6]
Sample Preparation:
-
Accurately weigh and dissolve a sample of H-Asp(Oet)-OEt.HCl in the initial mobile phase composition (e.g., 95% A, 5% B).
-
Filter the sample through a 0.45 µm syringe filter before injection.
¹H and ¹³C NMR are crucial for confirming the chemical structure of H-Asp(Oet)-OEt.HCl.
Instrumentation and Conditions:
-
NMR Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
Internal Standard: Tetramethylsilane (TMS).
Expected ¹H NMR Spectral Features (in CDCl₃):
-
A triplet corresponding to the methyl protons of the two ethyl ester groups.
-
A quartet corresponding to the methylene (B1212753) protons of the two ethyl ester groups.
-
A multiplet (likely a doublet of doublets) for the proton on the chiral center (α-carbon).
-
A multiplet (likely two doublets of doublets) for the two diastereotopic protons on the β-carbon.
-
A broad singlet for the amine protons (as the hydrochloride salt).
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
Signals for the methyl carbons of the ethyl groups.
-
Signals for the methylene carbons of the ethyl groups.
-
A signal for the α-carbon.
-
A signal for the β-carbon.
-
Signals for the carbonyl carbons of the two ester groups.
FTIR spectroscopy can be used to identify the key functional groups present in the molecule.
Sample Preparation:
-
Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
Expected Characteristic Absorption Bands:
-
A broad band in the region of 2500-3300 cm⁻¹ corresponding to the N-H stretching of the ammonium (B1175870) salt.
-
Strong absorption bands around 1740 cm⁻¹ corresponding to the C=O stretching of the ester groups.
-
C-O stretching bands in the region of 1100-1300 cm⁻¹.
Biological Context and Signaling Pathways
Aspartic acid and its derivatives, including H-Asp(Oet)-OEt.HCl, can act as excitatory neurotransmitters in the central nervous system.[7] One of the primary receptor systems they interact with is the N-methyl-D-aspartate (NMDA) receptor, a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[8] The activation of the NMDA receptor by agonists like aspartate derivatives leads to a cascade of intracellular events.
Below is a diagram illustrating the simplified signaling pathway of NMDA receptor activation.
Caption: Simplified NMDA Receptor Signaling Pathway.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of H-Asp(Oet)-OEt.HCl for researchers and professionals in drug development. The summarized data and detailed experimental protocols offer practical guidance for the synthesis and characterization of this compound. Furthermore, the exploration of its potential interaction with the NMDA receptor signaling pathway highlights its relevance in neuroscience and related fields. Further research into the specific biological activities and pharmacological profile of H-Asp(Oet)-OEt.HCl is warranted to fully elucidate its potential applications.
References
- 1. CAS 16115-68-7: H-ASP(OET)-OET HCL | CymitQuimica [cymitquimica.com]
- 2. peptide.com [peptide.com]
- 3. droracle.ai [droracle.ai]
- 4. lookchem.com [lookchem.com]
- 5. H-Asp(OEt)-OEt.HCl | CAS:16115-68-7 | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
